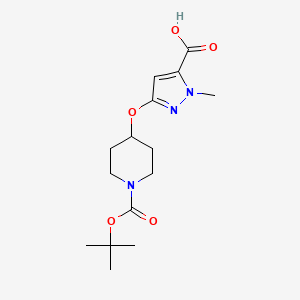

3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción

This compound is a heterocyclic carboxylic acid derivative featuring a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected piperidin-4-yloxy group at the 3-position and a methyl group at the 1-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. The pyrazole-carboxylic acid scaffold is common in medicinal chemistry, often utilized for its hydrogen-bonding capability and metabolic stability. The compound is listed in commercial catalogs (e.g., CymitQuimica) with product codes, indicating its use as a pharmaceutical intermediate or building block .

Propiedades

IUPAC Name |

2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5/c1-15(2,3)23-14(21)18-7-5-10(6-8-18)22-12-9-11(13(19)20)17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKUIIWCEPIQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN(C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-ol and react it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the Boc protecting group. The resulting Boc-protected piperidine is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.

Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

Substitution: : The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Strong acids like TFA and HCl are used to remove the Boc group.

Major Products Formed

Oxidation: : Pyrazole-5-carboxylic acid derivatives.

Reduction: : Piperidine derivatives.

Substitution: : Removal of the Boc group results in the free amine.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

Recent studies have highlighted the potential of compounds with a pyrazole core, including 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid, as partial agonists for cannabinoid receptors CB1 and CB2. These compounds may offer therapeutic benefits in managing conditions such as neuropathic pain and inflammatory disorders due to their ability to selectively target peripheral receptors without significant central nervous system activity .

Development of Novel Heterocyclic Amino Acids

The compound serves as a building block for novel heterocyclic amino acids, which are crucial in drug design and development. The incorporation of the pyrazole moiety into amino acid structures can enhance the pharmacological properties of peptides and proteins, potentially leading to new therapeutic agents .

Case Study 1: Neuropathic Pain Management

A study investigated the efficacy of cannabinoid receptor modulators derived from pyrazole compounds in rat models of neuropathic pain. The results indicated that these compounds could significantly reduce pain responses, suggesting their potential use in clinical settings for pain management .

Case Study 2: Synthesis of Chiral Building Blocks

Research focused on the synthesis of chiral derivatives from 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid demonstrated its utility in creating diverse chemical libraries for screening in drug discovery. The regioselective synthesis yielded various derivatives that were evaluated for biological activity, showcasing the versatility of this compound in medicinal chemistry .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Comparisons

Heterocycle Core The target compound’s pyrazole ring contrasts with the thiazole in ’s analog. Thiazoles often exhibit distinct electronic properties (e.g., sulfur’s polarizability), which may influence receptor binding or solubility . The furyl-substituted pyrazoles () lack the Boc-piperidine group, resulting in lower molecular weight (192.17 vs.

Substituent Effects The Boc-piperidinyloxy group in the target compound introduces hydrophobicity and steric hindrance, which may improve membrane permeability compared to the aminomethyl-substituted pyrazole () . The phenyl-substituted piperidine () highlights how aromatic groups and stereochemistry (3S,4R configuration) can modulate biological activity, though this compound lacks the pyrazole-carboxylic acid motif .

Synthetic Utility

- The Boc-protected intermediates (e.g., ) share synthetic strategies, such as ester hydrolysis () and protective group chemistry. The target compound’s synthesis likely parallels these methods .

- Compounds like 4-[3-(4-methanesulfonyl-phenyl)-isoxazolo[4,5-d]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid tert-butyl ester () demonstrate the therapeutic relevance of Boc-protected piperidine derivatives in drug discovery, particularly as kinase inhibitors or GPR119 agonists .

Physicochemical Properties

- The furyl-pyrazole () has a melting point of 130°C (dec.), suggesting lower thermal stability compared to Boc-protected analogs, which are typically stable up to 200°C .

- The thiazole analog () has a higher molecular weight (326.42 vs. ~338.38) due to the sulfur atom, which may affect crystallization or solubility .

Actividad Biológica

3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1169563-43-2, represents a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H23N3O5

- Molecular Weight : 325.36 g/mol

- Predicted Boiling Point : 497.8 ± 45.0 °C

- Density : 1.30 ± 0.1 g/cm³

- pKa : 2.84 ± 0.25

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O5 |

| Molecular Weight | 325.36 g/mol |

| Boiling Point | 497.8 ± 45.0 °C (Predicted) |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.84 ± 0.25 (Predicted) |

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential therapeutic agent in various biochemical pathways. Research has indicated that derivatives of pyrazole compounds often exhibit significant biological activities, including anti-inflammatory, antifungal, and anticancer properties.

The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways. For instance, pyrazole derivatives have been shown to inhibit certain enzymes that play critical roles in cell signaling and metabolism.

Anticancer Activity

A study published in MDPI explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting their potential as anticancer agents through the inhibition of specific kinases involved in cancer progression . The findings suggest that modifications at various positions on the pyrazole ring can enhance biological activity.

Antifungal Activity

Another investigation focused on antifungal properties demonstrated that certain pyrazole derivatives exhibit significant inhibitory effects against fungal strains . The study emphasized the importance of functional groups in determining the efficacy of these compounds against fungal infections.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

- Substituents : The presence of electron-withdrawing groups significantly enhances the biological activity of pyrazole derivatives.

- Linker Variability : The incorporation of different linkers, such as the tert-butoxycarbonyl group in this compound, may affect the orientation and binding affinity to biological targets.

Comparative Analysis with Related Compounds

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole-carboxylic acid core via cyclocondensation. Ethyl acetoacetate and phenylhydrazine derivatives are common starting materials, as demonstrated in pyrazole-4-carboxylic acid syntheses .

- Step 2: Introduction of the piperidin-4-yloxy moiety. This may involve nucleophilic substitution or Mitsunobu reactions between the pyrazole intermediate and Boc-protected piperidin-4-ol.

- Step 3: Boc protection/deprotection. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

- Purification: Column chromatography or recrystallization is used to isolate the final product, with characterization via ¹H-NMR, IR, and mass spectrometry .

Advanced: How to optimize the coupling reaction between the pyrazole core and Boc-protected piperidine?

Methodological Answer:

- Catalytic Systems: Test palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann-type couplings for aryl ether formation. Adjust ligand-to-metal ratios to improve yields .

- Solvent Screening: Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction efficiency.

- Temperature Control: Perform reactions under reflux (80–120°C) or microwave-assisted conditions to reduce reaction time .

- Monitoring: Use TLC or LC-MS to track intermediate formation and optimize stoichiometry (e.g., 1.2 equivalents of piperidine derivative) .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- ¹H-NMR: Identify key signals: the tert-butyl group (δ ~1.4 ppm, singlet), pyrazole protons (δ 6.5–7.5 ppm), and piperidine protons (δ 3.0–4.0 ppm for Boc-O-linked CH₂) .

- IR Spectroscopy: Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and Boc group (C=O ~1680 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to resolve NMR discrepancies due to piperidine ring stereochemistry?

Methodological Answer:

- Variable Temperature NMR: Perform experiments at 25°C and −40°C to observe dynamic effects from chair flipping in the piperidine ring .

- 2D NMR (COSY, NOESY): Correlate coupling between axial/equatorial protons and identify spatial proximity of substituents .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts for different stereoisomers and compare with experimental data .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Development: The pyrazole-carboxylic acid moiety is a common scaffold for kinase inhibitors or G-protein-coupled receptor modulators .

- Prodrug Design: The Boc group enables controlled release of active piperidine metabolites in targeted drug delivery systems .

- Biological Screening: Used in in vitro assays (e.g., COX-2 inhibition, analgesic activity) via enzymatic inhibition studies .

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- Analytical Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products. Calculate % remaining parent compound over time .

- pH-Dependent Solubility: Assess stability in buffers (pH 1–12) using shake-flask methods and NMR to identify hydrolysis byproducts .

Advanced: Strategies for selective Boc deprotection without pyrazole degradation

Methodological Answer:

- Acid Sensitivity: Use TFA (20% in DCM) or HCl (4M in dioxane) for Boc removal. Avoid prolonged exposure to prevent carboxylic acid esterification .

- Microwave Assistance: Shorten deprotection time (5–10 min, 50°C) to minimize side reactions .

- Protection Alternatives: Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) before Boc removal .

Basic: Recommended storage conditions for stability?

Methodological Answer:

- Temperature: Store at −20°C in airtight, light-resistant containers to prevent thermal decomposition .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the Boc group or carboxylic acid .

- Solubility Considerations: Lyophilize and store as a solid; avoid DMSO stock solutions for long-term storage due to oxidation risks .

Advanced: Addressing low yields in cyclocondensation steps

Methodological Answer:

- Reagent Purity: Ensure anhydrous conditions for DMF-DMA and ethyl acetoacetate to prevent side reactions .

- Catalyst Optimization: Add Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates .

- Workup Adjustments: Acidify the reaction mixture post-cyclization to precipitate the product, improving recovery .

Advanced: Determining pharmacokinetic properties via in vitro models

Methodological Answer:

- Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict intestinal absorption .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Plasma Protein Binding: Employ equilibrium dialysis to calculate fraction unbound (fu) .

- Computational Tools: Apply QSAR models (e.g., ADMET Predictor) to estimate logP, solubility, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.